

Physicochemical properties of N-(Pyrimidin-4-yl)acetamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N-(Pyrimidin-4-yl)acetamide

Cat. No.: B091857

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **N-(Pyrimidin-4-yl)acetamide**

Abstract

N-(Pyrimidin-4-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous bioactive molecules.[1][2][3] A thorough understanding of its fundamental physicochemical properties is a prerequisite for its rational application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the core physicochemical characteristics of **N-(Pyrimidin-4-yl)acetamide** (CAS No. 16166-22-6), including its chemical identity, melting point, solubility, acid-base properties (pKa), and lipophilicity (LogP). Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with actionable, field-proven experimental protocols for the precise determination of these properties. Detailed, step-by-step methodologies for synthesis, purification, and characterization are provided, supplemented by graphical workflows to ensure reproducibility and self-validation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation and application of pyrimidine derivatives.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. **N-(Pyrimidin-4-yl)acetamide** consists of a pyrimidine ring substituted at the 4-position with an

acetamido group. This structure imparts a unique combination of properties, including hydrogen bonding capabilities and potential for acid-base interactions.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Chemical Identifiers for **N-(Pyrimidin-4-yl)acetamide**

Identifier	Value	Source(s)
IUPAC Name	N-(Pyrimidin-4-yl)acetamide	N/A
CAS Number	16166-22-6	[4][5]
Molecular Formula	C ₆ H ₇ N ₃ O	[4]
Molecular Weight	137.14 g/mol	[4][5]
MDL Number	MFCD18823812	[4]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate formulation strategies.

Table 2: Summary of Physicochemical Properties of **N-(Pyrimidin-4-yl)acetamide**

Property	Value	Significance in Drug Development
Melting Point	201-203 °C	Indicator of purity, solid-state stability, and lattice energy.
Aqueous Solubility	Data not available; predicted to be low to moderate.	Affects bioavailability, dissolution rate, and formulation options.
pKa (Predicted)	~1.0-2.0 (pyrimidine ring)	Determines ionization state at physiological pH, influencing solubility and target binding.
LogP (Calculated)	Data not available; predicted to be low.	A measure of lipophilicity, which impacts membrane permeability and absorption.

Melting Point

The melting point is a fundamental thermal property that provides insights into the purity and crystalline lattice energy of a solid compound. A sharp melting range, as observed for **N-(Pyrimidin-4-yl)acetamide** at 201-203 °C, is indicative of high purity.^[5] This high melting point suggests a stable crystal lattice with significant intermolecular forces, likely including hydrogen bonding between the amide proton and the pyrimidine nitrogen atoms of adjacent molecules.

- **Causality:** Strong intermolecular forces, such as hydrogen bonds, require more thermal energy to overcome, resulting in a higher melting point. This stability is advantageous for solid dosage form development, as it often correlates with lower reactivity and longer shelf life.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. While specific experimental data for **N-(Pyrimidin-4-yl)acetamide** is not readily available in the cited literature, its structure allows for a qualitative prediction. The presence of two pyrimidine nitrogens and an acetamide group provides sites for hydrogen bonding with water, suggesting

some degree of aqueous solubility.[6] However, the overall aromatic system can limit extensive dissolution.

- Expert Insight: The solubility of pyrimidine derivatives is often pH-dependent.[6] As a basic compound, **N-(Pyrimidin-4-yl)acetamide** is expected to exhibit increased solubility in acidic conditions ($\text{pH} < \text{pKa}$) due to the protonation of the pyrimidine ring and the formation of a more soluble salt.[6] Experimental determination of the pH-solubility profile is therefore essential.

Acid-Base Properties (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This parameter profoundly influences solubility, membrane permeability, and interaction with biological targets. For **N-(Pyrimidin-4-yl)acetamide**, the primary basic centers are the nitrogen atoms of the pyrimidine ring. The pKa of the parent pyrimidine molecule is approximately 1.3. The electron-withdrawing effect of the 4-acetamido group is expected to further decrease the basicity of the ring nitrogens.

- Mechanistic Claim: The first protonation is anticipated to occur on one of the pyrimidine ring nitrogens.[7] Based on analogous structures, the pKa value is predicted to be in the range of 1.0-2.0. This means that at physiological pH (~7.4), the compound will be overwhelmingly in its neutral, non-ionized form, which typically favors passive diffusion across biological membranes.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It governs how a drug distributes between the aqueous and lipid phases of the body, impacting its ability to cross cell membranes. While no experimental LogP value was found, related pyrimidine acetamide structures suggest moderate lipophilicity.[8]

- Field-Proven Insight: A balanced LogP is often crucial for oral drug candidates. A value that is too high can lead to poor aqueous solubility and metabolic instability, while a value that is too low can hinder membrane permeation. The structure of **N-(Pyrimidin-4-yl)acetamide** suggests a LogP that is likely favorable for striking this balance.

Experimental Protocols for Characterization

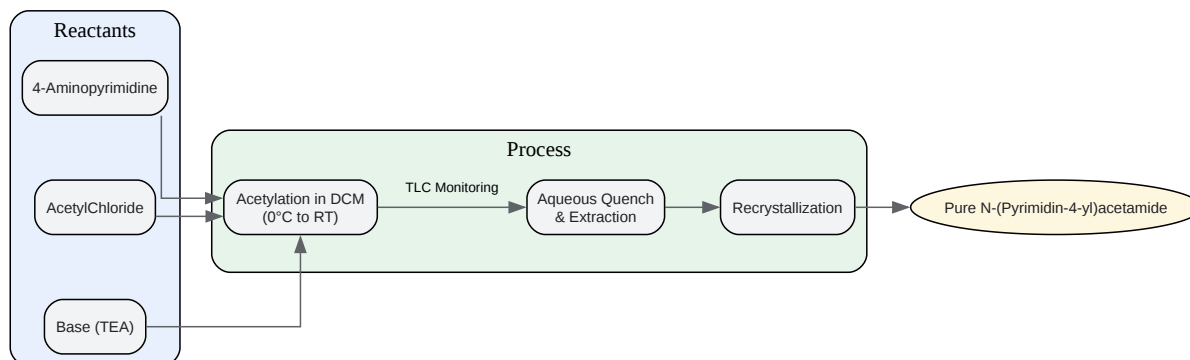
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to be robust and reproducible for the characterization of **N-(Pyrimidin-4-yl)acetamide** and analogous compounds.

Synthesis and Purification

A reliable synthesis is the first step in characterization. The most direct route to **N-(Pyrimidin-4-yl)acetamide** is the acetylation of 4-aminopyrimidine.

Step-by-Step Protocol:

- **Reaction Setup:** To a solution of 4-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base such as triethylamine (1.2 eq).
- **Acetylation:** Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise while stirring.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Recrystallization:** Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-(Pyrimidin-4-yl)acetamide** as a crystalline solid.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **N-(Pyrimidin-4-yl)acetamide**.

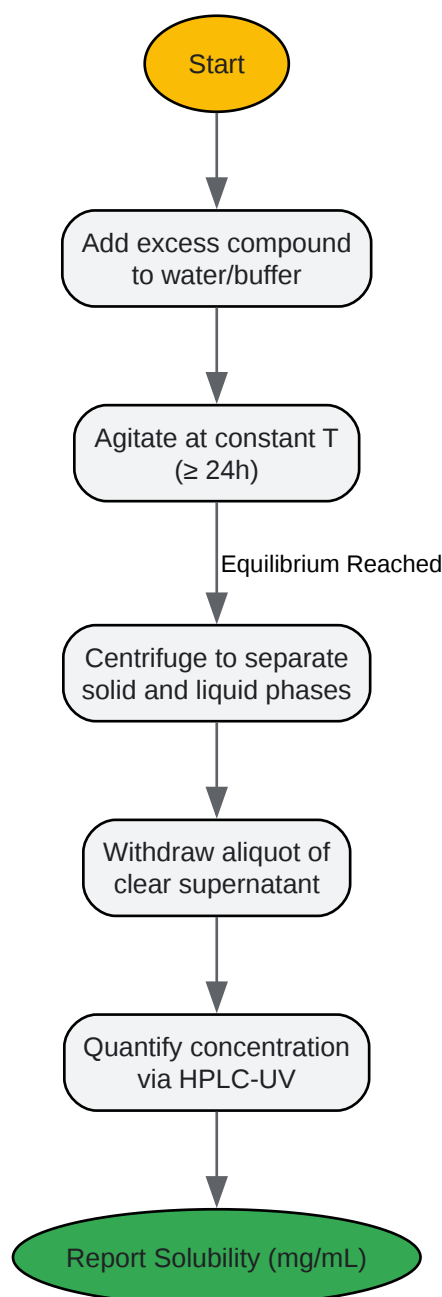
Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining the water solubility of compounds.^[9]

Step-by-Step Protocol:

- **Preparation:** Add an excess amount of **N-(Pyrimidin-4-yl)acetamide** to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 PBS) in a glass flask.
- **Equilibration:** Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary test can determine the time to reach equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the samples to separate the undissolved solid from the saturated solution.

- Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.
- Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is reported as the average concentration from at least three replicate flasks.



[Click to download full resolution via product page](#)

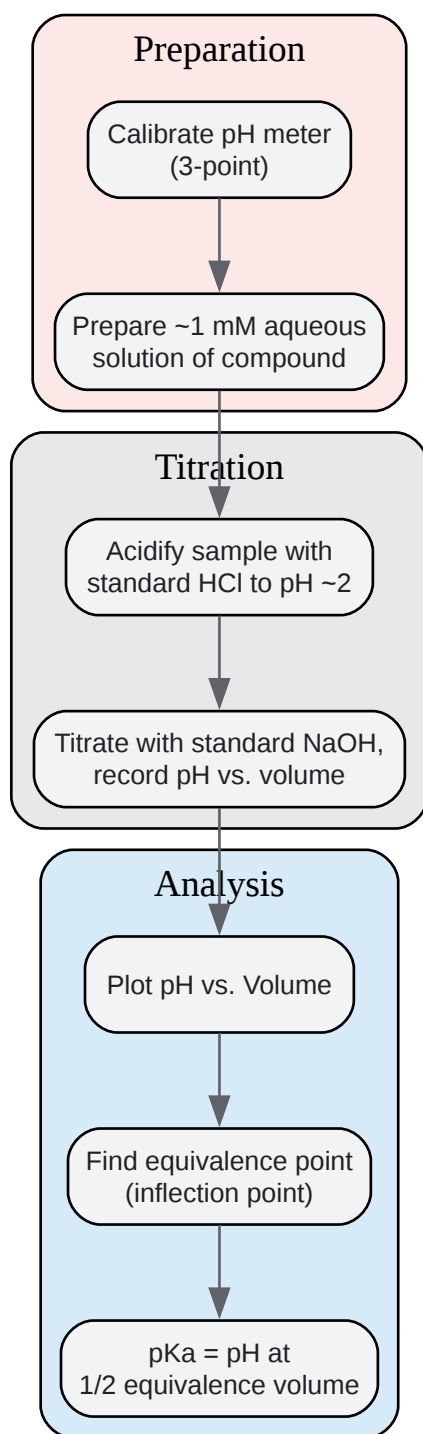
Caption: Experimental workflow for solubility determination via the shake-flask method.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly precise and standard method for pKa determination.[\[10\]](#)[\[11\]](#)
[\[12\]](#)

Step-by-Step Protocol:

- **System Calibration:** Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[\[13\]](#)
- **Sample Preparation:** Accurately weigh and dissolve **N-(Pyrimidin-4-yl)acetamide** in a known volume of water to create a solution of known concentration (e.g., 1 mM).[\[10\]](#)[\[13\]](#) If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.
- **Titration Setup:** Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[\[10\]](#)
- **Acidification:** For a basic compound, first titrate with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to ensure full protonation.[\[13\]](#)
- **Titration:** Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition has stabilized.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. First and second derivative plots can be used to accurately locate the equivalence point(s).



[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Data Interpretation and Integrated Insights

The true value of physicochemical characterization lies in synthesizing the individual data points into a cohesive profile that informs drug development decisions.

- **Oral Bioavailability Prediction:** The predicted low pKa (~1.0-2.0) indicates that **N-(Pyrimidin-4-yl)acetamide** will be neutral at the pH of the small intestine (~6.5-7.5). This, combined with a predicted moderate LogP, suggests that passive permeability could be a primary mechanism of absorption. However, its ultimate bioavailability will be limited by its dissolution rate, underscoring the importance of experimentally determining its aqueous solubility.
- **Formulation Strategy:** The compound's high melting point suggests good solid-state stability, making it a suitable candidate for conventional solid dosage forms like tablets or capsules. If solubility proves to be a limiting factor, formulation strategies such as salt formation (by protonating the pyrimidine ring with a strong acid) or the use of solubility enhancers like cyclodextrins could be explored.^[6]
- **Target Engagement:** The hydrogen bond donor (amide N-H) and multiple hydrogen bond acceptors (pyrimidine nitrogens, carbonyl oxygen) are key features for molecular recognition. Understanding the pKa is critical, as only the neutral form will present the amide proton for donation, while the protonated form will have enhanced hydrogen bonding capacity at the ring nitrogens. This information is vital for computational chemists and structural biologists in modeling interactions with protein targets.

Conclusion

N-(Pyrimidin-4-yl)acetamide is a compound with physicochemical properties that make it an interesting scaffold for further investigation in medicinal chemistry. Its high melting point suggests excellent solid-state stability. While its aqueous solubility and pKa require precise experimental determination, its structural features—a basic pyrimidine core and an acetamide group capable of hydrogen bonding—provide a foundation for rational drug design and development. The robust, self-validating protocols detailed in this guide offer a clear pathway for researchers to accurately characterize this and similar molecules, thereby enabling data-driven decisions in the pursuit of new therapeutic agents.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Yilmaz, E., & Afzal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. *Pharmata*, 5(1), 47-52.
- Oregon State University Libraries and Press. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.
- KREATiS. (n.d.). High-accuracy water solubility determination using logK.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. *Pharmaceutical Research*, 30(11), 2886-2905.
- Jovanovska, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. *Macedonian Pharmaceutical Bulletin*, 64(1), 3-14.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. *Medicinal chemistry*, 4(2), 330-333.
- ScienceMadness Wiki. (2020). Acetamide.
- Britton, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. *Pharmaceuticals*, 15(1), 104.
- Sabat, M., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. *Pharmaceuticals*, 15(6), 673.
- Simoni, E., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. *Journal of Medicinal Chemistry*, 64(21), 15986-16004.
- Gökçe, H., et al. (2015). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. *Journal of Solution Chemistry*, 44(8), 1637-1649.
- ResearchGate. (n.d.). Synthesis of (N-(pyrimidin-2-yl)-4-((1,7,7-trimethylbicyclo [2.2.1] heptan-2-ylidene) amino) benzenesulfonamide.
- Britton, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. *Pharmaceuticals*, 15(1), 104.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16166-22-6 Cas No. | N-(pyrimidin-4-yl)acetamide | Matrix Scientific [matrixscientific.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. filab.fr [filab.fr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [Physicochemical properties of N-(Pyrimidin-4-yl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091857#physicochemical-properties-of-n-pyrimidin-4-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com